molecular formula C13H16O4 B14250370 benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 216099-51-3

benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol

Katalognummer: B14250370
CAS-Nummer: 216099-51-3
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: WWYLXZWYHSGTCE-PZMDUNNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;(1R,6R)-7-oxabicyclo[410]heptan-1-ol is a unique compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a well-known aromatic carboxylic acid, while (1R,6R)-7-oxabicyclo[410]heptan-1-ol is a bicyclic alcohol with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable bicyclic alcohol precursor under specific conditions. For instance, the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction can yield bicyclo[3.1.0]hexanes, which can be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to achieve good yields for similar bicyclic compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The bicyclic structure of the compound allows it to fit into enzyme active sites, modulating their activity and influencing metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of an aromatic carboxylic acid and a bicyclic alcohol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

216099-51-3

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5(6)8-6/h1-5H,(H,8,9);5,7H,1-4H2/t;5-,6-/m.1/s1

InChI-Schlüssel

WWYLXZWYHSGTCE-PZMDUNNRSA-N

Isomerische SMILES

C1CC[C@@]2([C@@H](C1)O2)O.C1=CC=C(C=C1)C(=O)O

Kanonische SMILES

C1CCC2(C(C1)O2)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.